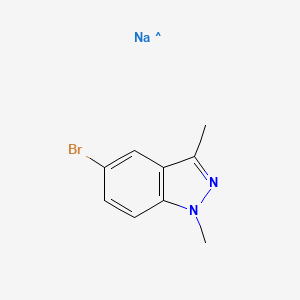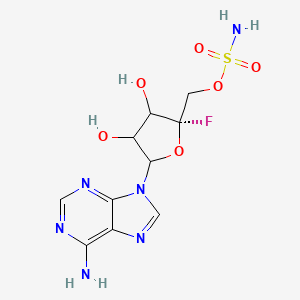
5-Bromo-1,3-dimethyl-1H-indazole (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,3-dimethyl-1H-indazole (sodium) is a chemical compound with the molecular formula C9H9BrN2Na It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-dimethyl-1H-indazole typically involves the bromination of 1,3-dimethylindazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods: Industrial production of 5-Bromo-1,3-dimethyl-1H-indazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-1,3-dimethyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted indazoles can be formed.
Oxidation Products: Oxidized derivatives of indazole.
Reduction Products: De-brominated indazole derivatives.
Applications De Recherche Scientifique
5-Bromo-1,3-dimethyl-1H-indazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 5-Bromo-1,3-dimethyl-1H-indazole involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
- 5-Bromoindazole
- 5-Bromo-3-methyl-1H-indazole
- 5-Bromo-7-ethyl-1H-indazole
- 5-Bromo-3-isopropyl-1H-indazole
- 5-Bromo-7-(trifluoromethyl)-1H-indazole
Comparison: 5-Bromo-1,3-dimethyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other brominated indazoles, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for targeted applications in research and industry .
Propriétés
Formule moléculaire |
C9H9BrN2Na |
|---|---|
Poids moléculaire |
248.07 g/mol |
InChI |
InChI=1S/C9H9BrN2.Na/c1-6-8-5-7(10)3-4-9(8)12(2)11-6;/h3-5H,1-2H3; |
Clé InChI |
WYTSRIHUEOYEOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C=C(C=C2)Br)C.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate](/img/structure/B14785692.png)

![2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;5-fluoro-1H-pyrimidine-2,4-dione](/img/structure/B14785714.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14785720.png)

![N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide](/img/structure/B14785729.png)
![(5R)-5-[[[(2S)-1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-yl]amino]methyl]-5-ethenylpyrrolidin-2-one](/img/structure/B14785736.png)

![Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol](/img/structure/B14785744.png)
![1-(2-Bromophenyl)-4-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B14785750.png)



